molecular formula C13H16BrNO2 B5864655 3-bromo-N-cyclopentyl-4-methoxybenzamide

3-bromo-N-cyclopentyl-4-methoxybenzamide

Cat. No.: B5864655
M. Wt: 298.18 g/mol
InChI Key: STRGMIQVNVLWPF-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopentyl-4-methoxybenzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 3-position, a methoxy group at the 4-position, and an N-cyclopentyl moiety. Benzamides with similar substitution patterns are often explored in medicinal chemistry for their ability to act as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity and structural rigidity .

Properties

IUPAC Name

3-bromo-N-cyclopentyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-17-12-7-6-9(8-11(12)14)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRGMIQVNVLWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclopentyl-4-methoxybenzamide typically involves the following steps:

    Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Amidation: The brominated intermediate is then subjected to amidation with cyclopentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclopentyl-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: The major products are 3-bromo-4-methoxybenzoic acid and cyclopentylamine.

Scientific Research Applications

3-bromo-N-cyclopentyl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopentyl-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-bromo-N-cyclopentyl-4-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
This compound Br (3), OMe (4), N-cyclopentyl C₁₉H₂₀BrNO₂ (inferred) ~370.3 (est.) High lipophilicity; potential kinase inhibitor
4-Bromo-N-butyl-3-methoxybenzamide Br (4), OMe (3), N-butyl C₁₂H₁₅BrNO₂ 292.16 Industrial use; noted in safety protocols for handling brominated amides
3-Bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide Br (3), OMe (4), N-benzoxazolyl C₂₂H₁₇BrN₂O₃ 437.29 Benzoxazole moiety enhances π-π stacking; explored in drug discovery for CNS targets
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide Br (3), CF₃ (4), N-methoxy-N-methyl C₁₀H₉BrF₃NO₂ 312.08 Electron-withdrawing CF₃ group increases metabolic stability; used in agrochemical research
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide Br (4), OMe (4'), N-biphenylamide C₂₀H₁₅BrN₂O₂ 407.25 Dual benzamide scaffold; studied as a zinc-binding inhibitor in glyoxalase systems

Key Comparative Insights:

Substituent Effects on Lipophilicity :

  • The N-cyclopentyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) compared to N-butyl (logP ~2.8) or N-methoxy-N-methyl (logP ~2.2) derivatives. This property may enhance membrane permeability but reduce aqueous solubility .
  • The trifluoromethyl group in 3-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide introduces strong electron-withdrawing effects, stabilizing the molecule against oxidative degradation .

Synthetic Approaches :

  • Many analogs (e.g., N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide ) are synthesized via acid chloride coupling with amines in tetrahydrofuran (THF) with pyridine as a base, a method applicable to the target compound .
  • Benzoxazole-containing derivatives (e.g., 3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide ) require multi-step synthesis, including cyclization reactions, which may limit scalability compared to simpler N-alkylation routes .

Biological Relevance: Compounds with benzoxazole or morpholinylsulfonyl substituents (e.g., 3-bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide) exhibit enhanced binding to sulfonamide-associated enzymes, suggesting the target compound’s cyclopentyl group could be optimized for selective receptor interactions .

Crystallographic and Structural Parameters :

  • Comparisons with 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) reveal that nitro and methoxy groups at the 2- and 4-positions, respectively, induce planar molecular conformations, whereas bulkier N-substituents (e.g., cyclopentyl) may introduce steric hindrance .

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